2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide
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Overview
Description
2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic trifluoroacetylation of aromatic rings . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Another fluorinated compound with similar properties but different applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar synthetic applications but with a different structure and reactivity.
Uniqueness
2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide is unique due to its specific combination of fluorine atoms and the benzimidoyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H14F7N3O |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-[(Z)-[amino-(4-methylphenyl)methylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H14F7N3O/c1-10-6-8-11(9-7-10)14(26)27-16(17(20,21)22,18(23,24)25)28-15(29)12-4-2-3-5-13(12)19/h2-9H,1H3,(H2,26,27)(H,28,29) |
InChI Key |
JVZYOQBCOLOVPG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)N |
Origin of Product |
United States |
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